N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with commercially available 2-pyridinecarboxylic acid, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of solvents like toluene and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is used as a ligand in the synthesis of metal complexes. These complexes can serve as catalysts in various organic transformations, such as Heck coupling reactions .
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its unique structure, which may interact with biological targets. Research is ongoing to explore its efficacy as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide exerts its effects involves its interaction with molecular targets. The pyrazole and thiophene rings can participate in π-π stacking interactions, while the tetrahydrofuran ring provides additional stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: This compound also features a pyrazole ring and is used in the synthesis of metal complexes.
2-(1H-pyrazol-1-yl)pyridine: Another similar compound that undergoes C-H functionalization reactions.
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is unique due to the presence of the tetrahydrofuran ring, which provides additional stability and potential for diverse interactions compared to other similar compounds.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-14(11-4-7-19-10-11)15-9-12(13-3-1-8-20-13)17-6-2-5-16-17/h1-3,5-6,8,11-12H,4,7,9-10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQYHXYIGPJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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